REACTION_SMILES
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[Br-:17].[CH-:10]([C:11](=[O:12])[CH3:13])[C:14](=[O:15])[CH3:16].[CH3:18][Mg+:19].[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:9])[c:6]([Cl:8])[n:7]1.[O:20]1[CH2:21][CH2:22][CH2:23][CH2:24]1>>[Cl:1][c:2]1[n:3][cH:4][c:5]([Cl:9])[c:6]([CH3:10])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[CH-]C(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Mg+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ncc(Cl)c(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Cc1nc(Cl)ncc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |